

(S)-2-(Chloromethyl)pyrrolidine hydrochloride

CAS number 35120-33-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)pyrrolidine

Cat. No.: B1610598

[Get Quote](#)

An In-Depth Technical Guide to (S)-2-(Chloromethyl)pyrrolidine Hydrochloride (CAS 35120-33-3): A Key Chiral Building Block in Drug Discovery

Section 1: Introduction and Strategic Importance

(S)-2-(Chloromethyl)pyrrolidine hydrochloride, identified by CAS number 35120-33-3, is a chiral heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. As a derivative of pyrrolidine, it belongs to a class of five-membered nitrogen heterocycles that are ubiquitous in biologically active molecules, including numerous alkaloids and approved drugs.^{[1][2]} The pyrrolidine ring is considered a "privileged scaffold" because its three-dimensional, non-planar structure allows for a versatile spatial arrangement of substituents, which is crucial for precise interactions with biological targets like enzymes and receptors.^{[1][3]}

The strategic value of this specific molecule is rooted in two key features: its defined stereochemistry and its reactive chloromethyl group. The '(S)' designation indicates a specific enantiomer, a critical attribute in modern drug development where the biological activity and safety profile of a compound are often dependent on its stereoisomerism.^{[1][4]} Furthermore, the chloromethyl moiety serves as a potent electrophilic handle, enabling chemists to readily introduce the chiral pyrrolidine core into larger, more complex molecules through nucleophilic substitution reactions. This combination makes it an invaluable building block, most notably in the synthesis of Varenicline, a widely used smoking cessation aid.^[5] This guide provides a

comprehensive technical overview for researchers and drug development professionals, covering its properties, synthesis, applications, and analytical validation.

Section 2: Physicochemical and Spectroscopic Profile

The accurate identification and characterization of **(S)-2-(Chloromethyl)pyrrolidine hydrochloride** are foundational to its effective use. Its key physical properties are summarized below.

Property	Value	Source(s)
CAS Number	35120-33-3	[6][7][8]
Molecular Formula	C ₅ H ₁₁ Cl ₂ N	[6][9]
Molecular Weight	156.05 g/mol	[6][10][11]
IUPAC Name	(2S)-2-(chloromethyl)pyrrolidine hydrochloride	[11]
Appearance	White to off-white solid	[6][11]
Melting Point	137-138 °C	[7][9]
Solubility	Soluble in water	[12]
Storage	Store sealed in a dry, cool, well-ventilated place. Hygroscopic.	[7][9][12]

Spectroscopic Data (Representative)

Spectroscopic analysis is essential for confirming the structural integrity and purity of the compound. The following table outlines the expected data from key analytical techniques.

Technique	Data
¹ H NMR	Expected chemical shifts (δ) in D ₂ O: ~3.8-4.0 ppm (m, 1H, CH-CH ₂ Cl), ~3.6-3.8 ppm (m, 2H, CH ₂ Cl), ~3.3-3.5 ppm (m, 2H, N-CH ₂), ~1.8-2.3 ppm (m, 4H, ring CH ₂ 's).
¹³ C NMR	Expected chemical shifts (δ) in D ₂ O: ~65 ppm (CH-CH ₂ Cl), ~48 ppm (CH ₂ Cl), ~46 ppm (N-CH ₂), ~28 ppm (ring CH ₂), ~24 ppm (ring CH ₂).
Mass Spec (ESI+)	m/z for the free base [M+H] ⁺ : 122.06 (C ₅ H ₁₁ ClN) ⁺ .

Section 3: Stereoselective Synthesis and Purification

The synthesis of an enantiomerically pure compound like **(S)-2-(Chloromethyl)pyrrolidine hydrochloride** necessitates a stereocontrolled approach. A common and efficient strategy begins with a readily available chiral precursor from the "chiral pool," such as the amino acid (S)-proline. This approach preserves the desired stereocenter throughout the synthetic sequence.

Expert Insight: The Rationale for a Chiral Pool Approach

Starting with (S)-proline is a cornerstone of asymmetric synthesis for this class of compounds. [13] It bypasses the need for complex and often costly asymmetric catalysis or chiral resolution steps, which involve separating a racemic mixture. The inherent chirality of the starting material is carried through to the final product, ensuring high enantiomeric purity if the reactions employed do not affect the stereocenter. The following protocol is a representative, robust pathway.

Protocol 1: Representative Synthesis from (S)-Proline

- Reduction to (S)-Prolinol:

- Step: (S)-proline is reduced to (S)-2-(hydroxymethyl)pyrrolidine, commonly known as (S)-prolinol.
- Methodology: Suspend (S)-proline in an anhydrous ether solvent like tetrahydrofuran (THF). Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C. After the addition, allow the mixture to warm to room temperature and then reflux to ensure complete reaction.
- Causality: LiAlH₄ is a potent, unselective reducing agent capable of converting the carboxylic acid directly to a primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

- N-Protection:
 - Step: The secondary amine of (S)-prolinol is protected to prevent it from interfering in the subsequent chlorination step.
 - Methodology: Dissolve the (S)-prolinol in a solvent like dichloromethane (DCM). Add a base such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC).
 - Causality: The Boc group is an ideal protecting group here; it is stable to the conditions of the upcoming chlorination step but can be easily removed later under acidic conditions.
- Chlorination of the Primary Alcohol:
 - Step: The hydroxyl group of the N-Boc-(S)-prolinol is converted to a chloride.
 - Methodology: Dissolve the N-protected alcohol in anhydrous DCM and cool to 0 °C. Slowly add thionyl chloride (SOCl₂). Stir the reaction at this temperature and then allow it to warm to room temperature.
 - Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with inversion of configuration (though not relevant for this achiral center) and gaseous byproducts (SO₂ and HCl) that are easily removed.

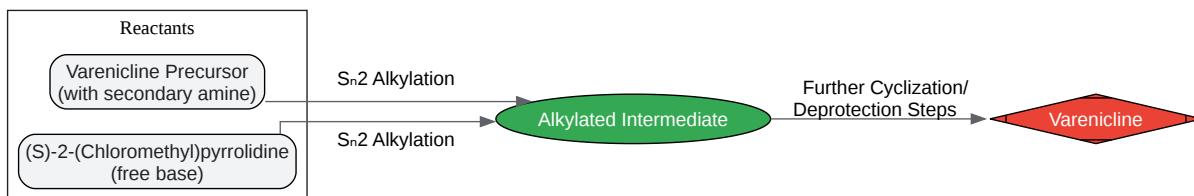
- Deprotection and Hydrochloride Salt Formation:
 - Step: The Boc protecting group is removed, and the final hydrochloride salt is formed.
 - Methodology: Dissolve the crude N-Boc-**2-(chloromethyl)pyrrolidine** in a solvent like diethyl ether or 1,4-dioxane. Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in the solvent.
 - Causality: The Boc group is labile to strong acid. The acidic conditions simultaneously cleave the protecting group and protonate the pyrrolidine nitrogen to form the stable, crystalline hydrochloride salt, which often precipitates from the solution, aiding in purification.
- Purification:
 - Step: The final product is purified to remove any remaining impurities.
 - Methodology: The precipitated solid is collected by filtration. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
 - Trustworthiness: Purity should be confirmed by melting point analysis and the analytical techniques described in Section 5.

Visualization of the Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from (S)-proline.

Section 4: Core Applications in Pharmaceutical R&D


The utility of (S)-2-(Chloromethyl)pyrrolidine hydrochloride is best demonstrated through its application as a key intermediate in synthesizing high-value pharmaceutical compounds.

Case Study: Synthesis of Varenicline (Chantix)

Varenicline is a partial agonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor, prescribed for smoking cessation.^[5] Its complex, rigid tetracyclic structure requires a carefully planned synthesis, in which **(S)-2-(Chloromethyl)pyrrolidine** hydrochloride plays a pivotal role.

In several patented synthetic routes, a key step involves the alkylation of a diamine precursor with this chiral building block.^{[14][15][16]} The pyrrolidine nitrogen of an intermediate attacks the electrophilic carbon of the chloromethyl group in an S_N2 reaction. This step effectively appends the chiral pyrrolidine ring to the core structure, establishing a critical part of the final Varenicline framework. The use of the hydrochloride salt is advantageous as the free base can be generated *in situ* by adding a non-nucleophilic base, ensuring controlled reactivity.

Visualization: Incorporation into Varenicline Precursor

[Click to download full resolution via product page](#)

Caption: Role in Varenicline synthesis.

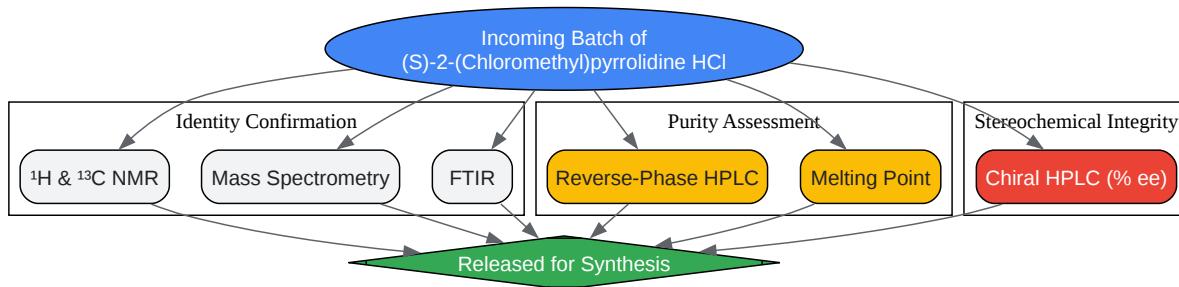
Broader Synthetic Utility

Beyond Varenicline, this building block is valuable for developing other novel chemical entities. Its reactive nature allows it to be a precursor for:

- **Neuronal Nitric Oxide Synthase (nNOS) Inhibitors:** Chiral pyrrolidines are scaffolds for potent and selective nNOS inhibitors, which have therapeutic potential in neurodegenerative diseases.^[17]

- Novel Ligands: The chloromethyl group can be converted to other functionalities (e.g., amines, thiols, azides) to create diverse libraries of chiral pyrrolidine derivatives for screening against various biological targets.
- Catalysis: Chiral pyrrolidine derivatives are used as organocatalysts in asymmetric synthesis.^[18]

Section 5: Analytical Validation and Quality Control


A self-validating system of protocols is crucial to ensure the identity, purity, and enantiomeric integrity of **(S)-2-(Chloromethyl)pyrrolidine** hydrochloride before its use in GMP (Good Manufacturing Practice) synthesis.

Protocol 2: Comprehensive Quality Control Workflow

- Identity Confirmation:
 - ¹H NMR Spectroscopy: Confirm the presence of all expected protons and their splitting patterns. The integration should match the number of protons in the structure.
 - Mass Spectrometry (MS): Verify the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
 - FTIR Spectroscopy: Identify characteristic bond vibrations, such as N-H stretches from the ammonium salt and C-Cl stretches.
- Purity Assessment:
 - High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an ion-pairing agent or buffer like TFA). Detection is typically done with a UV detector at a low wavelength (~210 nm). The purity is determined by the area percentage of the main peak.
- Enantiomeric Purity Determination:
 - Chiral HPLC: This is the most critical test to confirm the stereochemical integrity.

- Methodology: Employ a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak). An isocratic mobile phase, often a mixture of hexane and ethanol, is used. The two enantiomers ((S) and (R)) will have different retention times.
- Acceptance Criteria: For pharmaceutical applications, the enantiomeric excess (% ee) must be very high, typically >99%.

Visualization of the QC Workflow

[Click to download full resolution via product page](#)

Caption: Quality control validation steps.

Section 6: Safety, Handling, and Storage

Proper handling of (S)-2-(Chloromethyl)pyrrolidine hydrochloride is essential due to its hazardous properties.

Hazard Class	GHS Statement	Source(s)
Acute Toxicity	H302: Harmful if swallowed	[9] [12]
Skin Irritation	H315: Causes skin irritation	[9] [19]
Eye Irritation	H319: Causes serious eye irritation	[9] [19]
Respiratory Irritation	H335: May cause respiratory irritation	[9] [19]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[12\]](#)[\[19\]](#)
- PPE: Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[\[12\]](#)[\[19\]](#)
- Handling Practices: Avoid generating dust.[\[12\]](#)[\[20\]](#) Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[19\]](#)[\[20\]](#)

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[\[12\]](#)[\[19\]](#)
- If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[\[12\]](#)[\[20\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[\[12\]](#)[\[19\]](#)
- If Swallowed: Rinse mouth. Call a poison control center or doctor immediately.[\[12\]](#)[\[20\]](#)

Storage Recommendations

Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[12\]](#)[\[19\]](#) The compound is hygroscopic and should be protected from moisture.[\[12\]](#)

Section 7: Conclusion

(S)-2-(Chloromethyl)pyrrolidine hydrochloride is more than a simple chemical reagent; it is a high-value, enabling tool for the modern medicinal chemist. Its combination of a stereodefined pyrrolidine core and a reactive electrophilic handle provides a reliable and efficient means to construct complex, chiral molecules with significant therapeutic potential. A thorough understanding of its properties, synthesis from the chiral pool, and stringent analytical validation is paramount to leveraging its full potential in the rigorous environment of drug discovery and development. By adhering to safe handling practices, researchers can effectively utilize this key building block to advance the next generation of pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3(S)-Chloromethyl-pyrrolidine hydrochloride (EVT-3501353) | 1187931-98-1 [evitachem.com]
- 5. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 6. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]
- 7. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE CAS#: 35120-33-3 [amp.chemicalbook.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]

- 10. chemscene.com [chemscene.com]
- 11. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 [sigmaaldrich.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 15. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(S)-2-(Chloromethyl)pyrrolidine hydrochloride CAS number 35120-33-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610598#s-2-chloromethyl-pyrrolidine-hydrochloride-cas-number-35120-33-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com